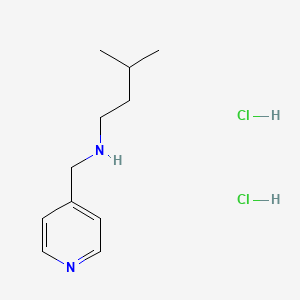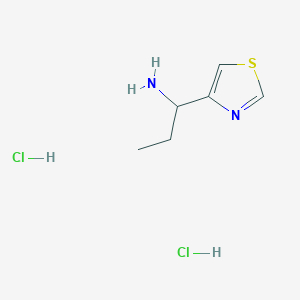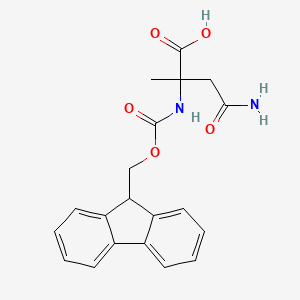
(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is a chiral amine with a trifluoromethoxy group attached to the butan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method to synthesize (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. For example, the reduction of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.
-
Reductive Amination: : Another approach is the reductive amination of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes using chiral ligands and metal catalysts. These methods are optimized for high yield and enantiomeric excess, ensuring the efficient production of the compound.
化学反応の分析
Types of Reactions
-
Oxidation: : (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : Nucleophilic substitution reactions can occur at the amine group, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound in the design of new drugs and bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
作用機序
The mechanism of action of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
(S)-3-Methyl-1-(methoxy)butan-2-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(S)-3-Methyl-1-(ethoxy)butan-2-amine: Contains an ethoxy group instead of a trifluoromethoxy group.
(S)-3-Methyl-1-(trifluoroethoxy)butan-2-amine: Features a trifluoroethoxy group.
Uniqueness
(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2S)-3-methyl-1-(trifluoromethoxy)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-4(2)5(10)3-11-6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNIYQDDSCVPI-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](COC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide (2HCl)](/img/structure/B8088504.png)





![2-Azaspiro[3.3]heptan-6-one](/img/structure/B8088547.png)


![(2E,5Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B8088590.png)

![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-](/img/structure/B8088608.png)

